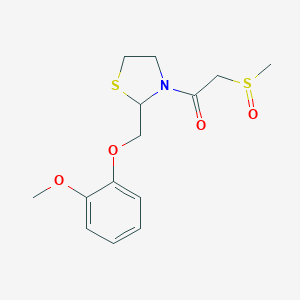
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine, also known as MMST, is a synthetic compound that belongs to the thiazolidine family. MMST has gained significant attention in recent years due to its potential therapeutic properties. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action is well understood.
作用機序
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is well understood. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
One of the major advantages of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in lab experiments. One of the major limitations is the lack of in vivo studies, which are necessary to determine the safety and efficacy of the compound in animal models.
将来の方向性
There are several future directions for the study of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. One of the major areas of research is the development of new drugs based on 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the safety and efficacy of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in animal models. In addition, further studies are needed to determine the optimal dosage and administration route of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine for different therapeutic applications.
合成法
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine can be synthesized by the reaction of 2-methoxyphenol and chloromethyl methyl sulfide in the presence of a base, followed by the reaction of the resulting intermediate with thiazolidine-2-thione. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
特性
CAS番号 |
161443-21-6 |
|---|---|
製品名 |
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine |
分子式 |
C14H19NO4S2 |
分子量 |
329.4 g/mol |
IUPAC名 |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C14H19NO4S2/c1-18-11-5-3-4-6-12(11)19-9-14-15(7-8-20-14)13(16)10-21(2)17/h3-6,14H,7-10H2,1-2H3 |
InChIキー |
NZGIQBUNBPRDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
正規SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
同義語 |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-2-methylsulfinyl-etha none |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





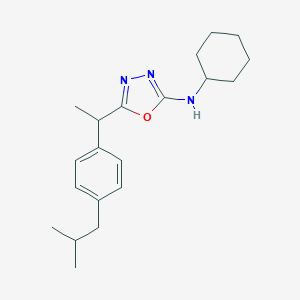
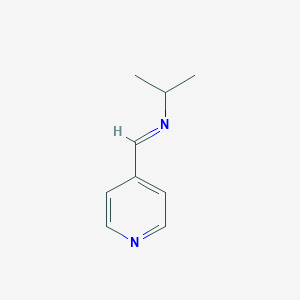
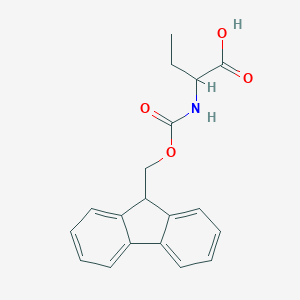
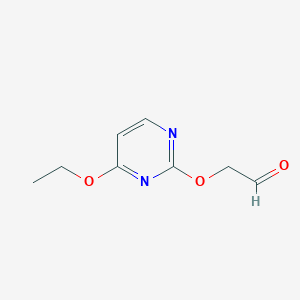
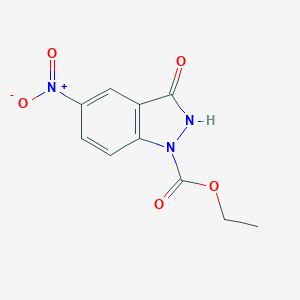
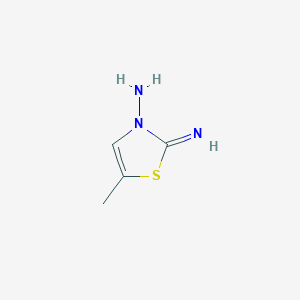
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)

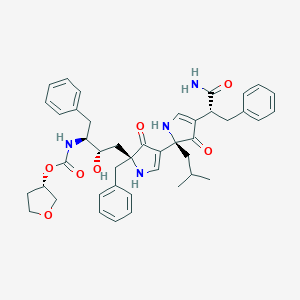
![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)